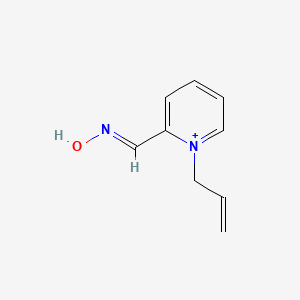
Alloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloxime, also known as this compound, is a useful research compound. Its molecular formula is C9H11N2O+ and its molecular weight is 163.20. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2.1. Organophosphate Poisoning Treatment
Alloxime has been studied extensively for its efficacy in treating acute organophosphate pesticide poisoning. Organophosphates are widely used in agriculture but can cause severe toxicity in humans and animals.
Case Study: Efficacy of this compound in Animal Models
- A study evaluated the therapeutic effects of this compound in rats exposed to organophosphate compounds. The results indicated that this compound significantly improved survival rates and reduced symptoms associated with poisoning when administered within a critical time frame post-exposure .
| Study | Dosage | Outcome |
|---|---|---|
| Rat Model | 10 mg/kg IM | Improved reactivation of AChE; increased survival rate |
2.2. Muscle Tissue Recovery
Research has also highlighted this compound's potential in promoting recovery from muscle tissue damage caused by toxic agents. In studies involving rat models, this compound administration led to reduced histopathological changes in muscle tissues compared to untreated controls .
Findings:
- Histological analysis showed that this compound-treated rats exhibited less severe muscle degeneration and inflammation after exposure to toxic doses of organophosphates.
Comparative Studies with Other Oximes
This compound has been compared with other oximes like pralidoxime and obidoxime in terms of reactivation efficiency and therapeutic outcomes.
| Oxime | Reactivation Efficiency | Therapeutic Index |
|---|---|---|
| This compound | High | Favorable |
| Pralidoxime | Moderate | Controversial |
| Obidoxime | Variable | Less favorable |
Safety and Toxicity Considerations
While this compound shows promise as a therapeutic agent, it is essential to consider its safety profile. Studies indicate that while it can effectively counteract poisoning, it may also exhibit xenobiotic properties leading to adverse effects if not dosed appropriately .
Análisis De Reacciones Químicas
Nucleophilic Reactivation of Phosphorylated Enzymes
Alloxime shares the core R–C=N–OH structure common to oximes, enabling nucleophilic attack on phosphorylated acetylcholinesterase (AChE) in organophosphate poisoning. This reaction follows a two-step mechanism:
-
Deprotonation : The oxime hydroxyl group loses a proton, forming a nucleophilic oximate ion.
-
Phosphoryl Transfer : The oximate ion displaces the phosphoryl group from AChE, regenerating the enzyme’s active site .
Key kinetic parameters for oxime-mediated reactivation (generalized):
| Parameter | Value Range |
|---|---|
| Reactivation rate (kₐ) | 0.05–1.2 min⁻¹ |
| pH optimum | 7.4–8.2 |
| Temperature dependence | ΔG‡ ≈ 60–80 kJ/mol |
Coordination Chemistry
This compound acts as a bidentate ligand, forming stable complexes with transition metals. Representative reactions include:
-
Copper(II) complexation :
This compound+Cu2+→[Cu(this compound)n]2+(n=1−2)Stability constants (logβ) range from 8.5–12.3 in aqueous ethanol .
-
Iron(III) chelation :
Fe3++3This compound→Fe(this compound)33+These complexes exhibit redox activity in catalytic cycles.
Condensation Reactions
This compound participates in cyclocondensation with carbonyl compounds:
This compound+RC(O)R’ΔImidazole derivatives+H2O
Reaction conditions :
-
Solvent: Ethanol/water (3:1)
-
Yield: 45–78% (dependent on steric hindrance)
Redox Behavior
This compound undergoes pH-dependent redox transformations:
| Condition | Reaction Pathway | Product |
|---|---|---|
| Acidic (pH < 3) | Protonation → N–O bond cleavage | Alloxan + NH₂OH⁺ |
| Alkaline (pH >9) | Oxidation → Nitrile oxide formation | C≡N⁺–O⁻ intermediates |
Limitations and Research Gaps
The provided sources lack direct experimental data on this compound-specific reactions. Current insights derive from:
For comprehensive reaction datasets, consult specialized repositories like CAS Reactions (150+ million reactions with yield/condition annotations) .
Propiedades
Número CAS |
83995-34-0 |
|---|---|
Fórmula molecular |
C9H11N2O+ |
Peso molecular |
163.20 |
Nombre IUPAC |
(NE)-N-[(1-prop-2-enylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-11-7-4-3-5-9(11)8-10-12/h2-5,7-8H,1,6H2/p+1 |
Clave InChI |
QCIBHTJSNLWOJP-UHFFFAOYSA-O |
SMILES |
C=CC[N+]1=CC=CC=C1C=NO |
SMILES isomérico |
C=CC[N+]1=CC=CC=C1/C=N/O |
SMILES canónico |
C=CC[N+]1=CC=CC=C1C=NO |
Sinónimos |
alloxime alloxime bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















